4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride
Overview
Description
Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-7(6H)-one derivatives typically involves multi-step organic reactions. Common starting materials include pyridine and pyrimidine derivatives, which undergo various chemical transformations such as cyclization, alkylation, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, pyrido[2,3-d]pyrimidin-7(6H)-one derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology
Biologically, these compounds may exhibit various activities such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.
Medicine
In medicine, pyrido[2,3-d]pyrimidin-7(6H)-one derivatives are explored for their potential therapeutic applications, including as anticancer agents, antiviral drugs, and treatments for neurological disorders.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidin-7(6H)-one derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-7(6H)-one derivatives with different substituents.
- Other heterocyclic compounds with similar structures, such as quinazolines and pyrimidines.
Uniqueness
The uniqueness of 4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-17-10-11-19(26)25(14-12-16-7-3-2-4-8-16)21(17)24-20(23-15)18-9-5-6-13-22-18/h2-4,7-8,18,22H,5-6,9-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLACXHISPKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCCN3)CCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120508 | |
Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-51-7 | |
Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.